[[(5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
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Overview
Description
The compound “[[(5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base, a ribose sugar, and multiple phosphate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “[[(5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the ribose sugar and the subsequent phosphorylation steps. Common reagents used in these reactions include phosphoramidites, protecting groups, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound requires scalable and efficient methods. One approach involves the use of automated synthesizers that can handle the complex sequence of reactions required. These machines are capable of performing the necessary steps with high precision, ensuring consistent quality and yield. Additionally, purification techniques such as chromatography are employed to isolate the final product from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
The compound “[[(5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the molecule are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
The compound “[[(5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its role in cellular processes, particularly in nucleotide metabolism and DNA/RNA synthesis.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent, due to its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of “[[(5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” involves its interaction with various molecular targets. In biological systems, it can mimic natural nucleotides and incorporate into DNA or RNA, disrupting normal cellular processes. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound’s ability to bind to specific enzymes and receptors also plays a crucial role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
Adenosine triphosphate (ATP): A naturally occurring nucleotide that plays a central role in energy transfer within cells.
Deoxyadenosine triphosphate (dATP): A nucleotide used in DNA synthesis.
Guanosine triphosphate (GTP): Another nucleotide involved in energy transfer and signal transduction.
Uniqueness
The uniqueness of “[[(5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate” lies in its specific structure and the presence of multiple phosphate groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[[(5R)-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O12P3/c11-10-13-8-7(9(16)14-10)12-4-15(8)6-2-1-5(25-6)3-24-29(20,21)27-30(22,23)26-28(17,18)19/h4-6H,1-3H2,(H,20,21)(H,22,23)(H2,17,18,19)(H3,11,13,14,16)/t5?,6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRRAMINWIWTNU-PRJDIBJQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2NC(=NC3=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(O[C@H]1N2C=NC3=C2NC(=NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O12P3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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